1-(4-chlorophenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a fluorobenzyl group, a pyrazolopyrimidinone group, and a cyclopentanecarboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazolopyrimidinone group could be formed through a cyclization reaction . The fluorobenzyl and chlorophenyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, or the aromatic rings could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid at room temperature, and its solubility in different solvents would depend on the polarity of its functional groups .Scientific Research Applications
Antimicrobial and Anticancer Agents
Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives exhibited higher anticancer activity than doxorubicin, a reference drug, and showed good to excellent antimicrobial activity. This highlights the potential of these compounds in the development of new therapeutic agents targeting cancer and infectious diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-5-lipoxygenase Agents
Pyrazolopyrimidines derivatives have been studied for their activity against 5-lipoxygenase, an enzyme involved in the inflammation process, in addition to their anticancer properties. This suggests a role for these compounds in the development of treatments for conditions associated with inflammation and cancer (Rahmouni et al., 2016).
Inhibition of Phosphodiesterase 9 (PDE9)
Research on pyrazolo[3,4-d]pyrimidine derivatives has led to the identification of potent and selective inhibitors of phosphodiesterase 9 (PDE9), which are under preclinical development for the treatment of Alzheimer's disease. These findings open up new avenues for the treatment of neurodegenerative diseases through the modulation of PDE9 activity (Wunder et al., 2005).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues, including compounds with pyrazolo[3,4-d]pyrimidine structures, have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, displaying significant antituberculosis activity. This indicates their potential as novel antituberculosis agents (Jeankumar et al., 2013).
Anti-Lung Cancer Activity
Fluoro-substituted benzo[b]pyran compounds, related to pyrazolo[3,4-d]pyrimidine derivatives, have been shown to possess anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This suggests the potential of fluoro-substituted compounds in lung cancer therapy (Hammam et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClFN5O2/c27-20-7-5-19(6-8-20)26(11-1-2-12-26)25(35)29-13-14-33-23-22(15-31-33)24(34)32(17-30-23)16-18-3-9-21(28)10-4-18/h3-10,15,17H,1-2,11-14,16H2,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCBKYYJTOKBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide |
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